molecular formula C16H14ClN3O2 B5873910 4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5873910
M. Wt: 315.75 g/mol
InChI Key: OTOQUASLMAFRJA-UHFFFAOYSA-N
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Description

4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine varies depending on its application. In medicinal chemistry, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It does so by inhibiting the activity of specific enzymes involved in cell growth and survival. In agriculture, this compound inhibits the growth of weeds by inhibiting the activity of a specific enzyme involved in the biosynthesis of essential amino acids. In material science, this compound acts as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine vary depending on its application. In medicinal chemistry, this compound induces apoptosis and inhibits cell proliferation in cancer cells. In agriculture, this compound inhibits the growth of weeds by inhibiting the biosynthesis of essential amino acids. In material science, this compound acts as a building block for the synthesis of new materials with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its high purity and yield, its potential applications in various fields, and its well-studied mechanism of action. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential interactions with other compounds.

Future Directions

For the study of 4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine include the development of new derivatives with improved properties, the study of its potential applications in other fields such as energy storage and catalysis, and the study of its potential interactions with other compounds. Additionally, further studies are needed to determine the potential toxicity and environmental impact of this compound.

Synthesis Methods

4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine is synthesized using a specific method that involves the reaction of 4-chlorophenyl isocyanate with 1-(4-chlorophenoxy)-1-methylethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-bromo-5-chloropyridine in the presence of a catalyst such as palladium acetate to yield the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that it inhibits the growth of weeds by inhibiting the activity of a specific enzyme. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-[2-(4-chlorophenoxy)propan-2-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-16(2,21-13-5-3-12(17)4-6-13)15-19-14(20-22-15)11-7-9-18-10-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOQUASLMAFRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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